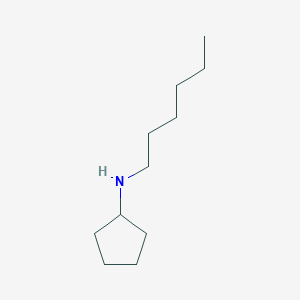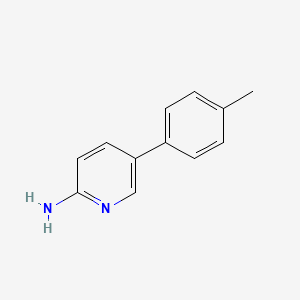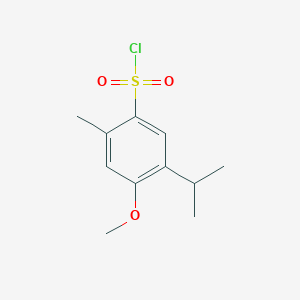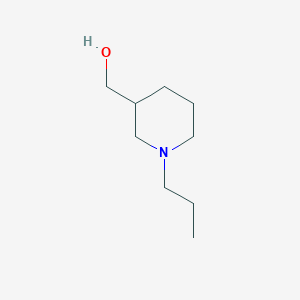![molecular formula C15H24N2O B1319522 4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine CAS No. 919041-00-2](/img/structure/B1319522.png)
4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine” is a compound with the CAS Number: 919041-00-2 and a molecular weight of 248.37 . Its IUPAC name is 4-[2-(1-ethyl-2-piperidinyl)ethoxy]aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2O/c1-2-17-11-4-3-5-14(17)10-12-18-15-8-6-13(16)7-9-15/h6-9,14H,2-5,10-12,16H2,1H3 . This indicates the presence of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.37 . Further physical and chemical properties are not available in the resources.Applications De Recherche Scientifique
Bioorganic & Medicinal Chemistry
In the study by Hu et al. (2001), a series of compounds including variations of 4-piperidin-1-yl-phenylamine demonstrated potent activity on the human beta(3)-adrenergic receptor. This suggests potential applications in modulating adrenergic receptor activities, which could have implications in treating various disorders related to these receptors (Hu et al., 2001).
ChemMedChem
Kharkar et al. (2009) developed optically active molecules based on a similar piperidin-3-ol template, showing varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This could be significant for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
X-ray Structure Analysis Online
Rajnikant et al. (2010) explored the crystal structure of a compound structurally related to 4-piperidin-2,6-dione. Understanding such structures is critical for drug design, potentially guiding the synthesis of new therapeutics (Rajnikant et al., 2010).
Journal of Medicinal Chemistry
Dutta et al. (1998) investigated compounds including 4-piperidin-1-yl-phenylamine derivatives for their potency and selectivity for the dopamine transporter, which might be relevant in developing treatments for conditions like cocaine dependence (Dutta et al., 1998).
European Journal of Medicinal Chemistry
Yadav et al. (2011) designed chiral piperidin-4-ols, aiming to develop novel Selective Estrogen Receptor Modulators (SERMs). Such compounds could be important in cancer therapy, particularly breast cancer (Yadav et al., 2011).
Bioorganic & Medicinal Chemistry
Boos et al. (2006) synthesized a series of substituted benzyl piperidines, evaluating their affinity and selectivity for transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). These findings could contribute to the development of pharmacotherapies for cocaine addiction and stimulant abuse (Boos et al., 2006).
Journal of the Korean Society for Applied Biological Chemistry
Choi et al. (2010) and Nam et al. (2011) synthesized compounds with piperidin-4-yl-thiazole structures, demonstrating antifungal activities against phytopathogenic fungi. These compounds could be potential candidates for controlling phytopathogenic diseases (Choi et al., 2010); (Nam et al., 2011).
Physical Science International Journal
Khan et al. (2013) reported the structure of a compound synthesized from piperidine, highlighting the importance of molecular structure studies in medicinal chemistry and drug development (Khan et al., 2013).
Chemical Data Collections
Kottapalle and Shinde (2021) demonstrated the antimicrobial potential of compounds synthesized using piperidine, which could lead to the development of new antimicrobial agents (Kottapalle & Shinde, 2021).
Medicinal Chemistry Research
Zarghi et al. (2013) synthesized triarylimidazoles with piperidinyl ethoxy groups, exhibiting cytotoxic activities against breast cancer cell lines. This research could contribute to the development of new cancer therapies (Zarghi et al., 2013).
Drug Testing and Analysis
Kancherla et al. (2018) identified and synthesized impurities in Repaglinide, an anti-diabetic drug, where compounds related to piperidin-1-yl were involved. This research is vital for ensuring drug safety and efficacy (Kancherla et al., 2018).
Propriétés
IUPAC Name |
4-[2-(1-ethylpiperidin-2-yl)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-17-11-4-3-5-14(17)10-12-18-15-8-6-13(16)7-9-15/h6-9,14H,2-5,10-12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPCADOONQYYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CCOC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)




